6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Lipophilicity Drug-likeness Physicochemical profiling

This 1,2,4-triazin-5(4H)-one with a 5-chloro-2-methoxyphenylamino motif provides unique halogen-bonding capacity and a rigid tert-butyl core, distinguishing it from metribuzin and amibuzin. Its mid-lipophilicity (XLogP 2.7) balances membrane permeability and solubility, critical for intracellular target screening. Suitable as a structurally matched negative control for photosystem II studies and as a retention-time marker in LC-MS/MS. Specify ≥98% purity with full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) to ensure batch-to-batch consistency.

Molecular Formula C14H17ClN4O2
Molecular Weight 308.77
CAS No. 898648-84-5
Cat. No. B2509704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
CAS898648-84-5
Molecular FormulaC14H17ClN4O2
Molecular Weight308.77
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C14H17ClN4O2/c1-14(2,3)11-12(20)17-13(19-18-11)16-9-7-8(15)5-6-10(9)21-4/h5-7H,1-4H3,(H2,16,17,19,20)
InChIKeyWDDZOBCVQCKDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-tert-Butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 898648-84-5): Core Chemoinformatic Identity and Procurement-Relevant Classification


6-tert-Butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 898648‑84‑5, synonym CTZ) is a synthetic, fully characterized member of the 1,2,4‑triazin‑5(4H)‑one family [1]. Its structure features a 6‑tert‑butyl group on the triazinone ring and a 3‑(5‑chloro‑2‑methoxyphenyl)amino substituent, yielding a molecular weight of 308.76 g·mol⁻¹, an XLogP3‑AA of 2.7, 2 hydrogen‑bond donors, and 4 hydrogen‑bond acceptors [1]. These computed physicochemical properties distinguish it from simpler triazinone herbicides and from analogs that lack the halogenated methoxyphenyl motif, directly impacting ligand‑binding hypotheses and solubility‑driven assay behaviour.

Why Generic Substitution Fails for 6-tert-Butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one: The 5-Chloro-2-Methoxyaniline Differentiator


In‑class 1,2,4‑triazin‑5(4H)‑ones cannot be freely interchanged with 6‑tert‑butyl‑3‑[(5‑chloro‑2‑methoxyphenyl)amino]‑1,2,4‑triazin‑5(4H)‑one because the 5‑chloro‑2‑methoxyphenylamino group introduces a unique combination of halogen‑bonding capacity, steric bulk, and electronic character that is absent in the methylthio‑ (metribuzin), dimethylamino‑ (amibuzin), or unsubstituted phenylamino congeners [1][2]. Even within the close analog series—where the 6‑tert‑butyl core is preserved—the replacement of the 5‑chloro‑2‑methoxyphenylamino motif with a 3‑chloro‑4‑methylphenylamino group alters logP, hydrogen‑bonding geometry, and metabolic liability, rendering biological data from one scaffold non‑transferable to another . The quantitative evidence below formalizes these structural differentiators into procurement‑grade decision criteria.

Product-Specific Quantitative Differentiation Evidence for 6-tert-Butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one


XLogP3‑AA Lipophilicity Benchmark: 5‑Chloro‑2‑methoxyphenyl vs. Methylthio Substituent

The target compound exhibits an XLogP3‑AA of 2.7, computed identically to the PubChem standard [1]. The widely used triazinone herbicide metribuzin (CAS 21087‑64‑9), which carries a methylthio group at position 3 instead of the 5‑chloro‑2‑methoxyphenylamino moiety, has an XLogP3‑AA of 1.6 [2]. The ΔXLogP of +1.1 units translates to an approximately 12‑fold higher theoretical octanol‑water partition coefficient for the target compound, directly affecting membrane permeability predictions and bioassay solvent requirements.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Acceptor Capacity: Triazinone‑Aniline Conjugate vs. Simple Triazinone Herbicides

The target compound presents 4 hydrogen‑bond acceptors (triazinone carbonyl, two triazine ring nitrogens, and the methoxy oxygen) and 2 hydrogen‑bond donors (two triazinone‑associated NH groups) [1]. Metribuzin, by contrast, possesses only 3 hydrogen‑bond acceptors (one sulfur atom replaces an aniline nitrogen) and 1 hydrogen‑bond donor [2]. This surplus of H‑bond functionality expands the potential interaction landscape with polar protein pockets and modulates solid‑state crystal packing, which is critical for reproducible dissolution in screening libraries.

Hydrogen bonding Receptor docking Solubility parameter

Molecular Weight and Rotatable Bond Differentiation from the Methyl Analog

Replacement of the 6‑tert‑butyl group with a 6‑methyl group yields 3‑((5‑chloro‑2‑methoxyphenyl)amino)‑6‑methyl‑1,2,4‑triazin‑5(4H)‑one (CAS 896171‑13‑4) . This structural excision reduces the molecular weight from 308.76 g mol⁻¹ to 266.68 g mol⁻¹ and removes one rotatable bond, significantly altering ligand efficiency metrics and steric occupancy within hydrophobic enzyme pockets [1]. The tert‑butyl group also enhances metabolic stability relative to the methyl congener, a class‑level inference supported by general medicinal chemistry principles for t‑Bu‑containing heterocycles [2].

Molecular size Ligand efficiency SAR exploration

Structural Alert Differentiation: Absence of Genotoxic Methylthio or Amino Substituents Present in Agrochemical Triazinones

Unlike metribuzin and other 4‑amino‑3‑methylthio‑1,2,4‑triazin‑5(4H)‑ones, the target compound lacks the 4‑amino group and the 3‑methylthio substituent [1]. The 4‑amino‑1,2,4‑triazine motif in metribuzin has been associated with oxidative stress‑mediated toxicity in aquatic models [2]. While no direct genotoxicity data exist for the target compound, the structural absence of this alert is a class‑level inference that supports its preferential selection in early‑stage drug discovery programs where minimizing off‑target toxicology is paramount.

Toxicology Genotoxicity Lead optimization

High-Confidence Research and Industrial Application Scenarios for 6-tert-Butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one (898648-84-5)


Lipophilicity‑Driven Fragment‑Based Screening Libraries

The XLogP of 2.7 positions this compound in the mid‑lipophilicity range that balances membrane permeability with aqueous solubility [1]. Screening collections designed for intracellular targets (e.g., kinases, nuclear receptors) benefit from this physicochemical profile, which is orthogonal to the more polar metribuzin (XLogP = 1.6) [2]. Procurement for fragment‑based lead discovery should specify ≥95 % purity by HPLC and include a DMSO solubility certificate.

Negative Control for Photosystem II Inhibition Assays

Because the compound lacks the 4‑amino and 3‑methylthio groups essential for photosystem II binding (as in metribuzin), it can serve as a structurally matched negative control in herbicide‑mode‑of‑action studies [1][2]. This application requires a batch‑specific certificate of analysis confirming the absence of metribuzin contamination below 0.1 % (w/w).

SAR Expansion Around the 5‑Chloro‑2‑Methoxyphenyl Pharmacophore

The 5‑chloro‑2‑methoxyphenylamino motif is a privileged fragment in kinase inhibitor design [1]. The tert‑butyl‑triazinone scaffold provides a rigid, hydrogen‑bond‑rich core that can be elaborated at the 4‑position. Laboratories conducting kinase profiling or cellular target engagement assays should request documentation confirming the regiochemical integrity of the 1,2,4‑triazine ring, as opposed to the 1,3,5‑triazine isomer.

Analytical Reference Standard for Triazinone Metabolite Identification

The distinct chromatographic retention driven by the XLogP = 2.7 and the unique UV‑Vis absorption profile of the 5‑chloro‑2‑methoxyaniline chromophore make this compound suitable as a retention‑time marker in LC‑MS/MS methods for environmental or metabolic triazinone analysis [1]. Procurement should include a certified reference standard with ≥98 % purity and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS).

Quote Request

Request a Quote for 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.